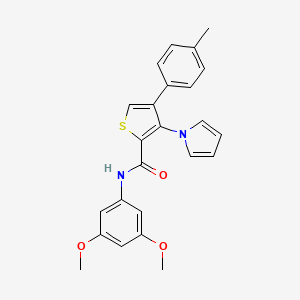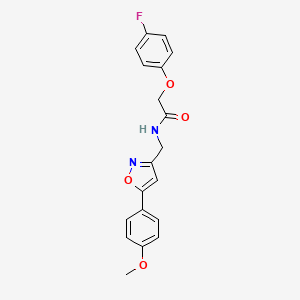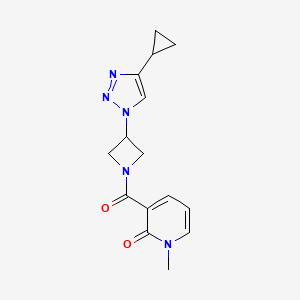![molecular formula C16H16FN5O B2359490 2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380099-27-2](/img/structure/B2359490.png)
2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile, also known as FPMPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. FPMPC belongs to the class of pyridine derivatives and has been shown to possess various pharmacological properties.
Scientific Research Applications
Synthesis and Antibacterial Activity
- Novel cyanopyridine derivatives, synthesized using 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, exhibited significant antibacterial activity against various aerobic and anaerobic bacteria, suggesting potential applications in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Crystal Structure and Enzyme Inhibition
- Research on pyridine derivatives revealed their potential as inhibitors of the enzyme Nicotinamidephosphoribosyltransferase (NAMPT), with implications in increasing sensitivity to apoptosis in certain cells, highlighting their role in cancer and tumor research (Venkateshan et al., 2019).
Synthesis and Characterization
- The synthesis of novel pyridine derivatives, like 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, has been achieved, indicating the versatility of these compounds in chemical synthesis and potential pharmaceutical applications (Wu Feng, 2011).
Quantum Chemical and Simulation Studies
- Piperidine derivatives have been studied for their corrosion inhibition properties on iron, providing insights into their potential applications in materials science and corrosion protection (Kaya et al., 2016).
Spectroscopic Analysis and Structural Insights
- Pyridine derivatives have been investigated through X-ray and spectroscopic analysis, offering valuable information for their potential application in developing fluorescent materials and other optoelectronic devices (Tranfić et al., 2011).
Microbial Screening and Synthesis
- Synthesized derivatives of pyridine have shown effective antibacterial and antifungal actions, indicating their importance in the development of new antimicrobial agents (Goswami et al., 2022).
properties
IUPAC Name |
2-[[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O/c17-14-8-20-16(21-9-14)22-5-1-2-13(10-22)11-23-15-6-12(7-18)3-4-19-15/h3-4,6,8-9,13H,1-2,5,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPSAGMKGWWBAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)F)COC3=NC=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2359409.png)

![1-[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2359413.png)

![ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2359417.png)
![Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2359420.png)

![4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol](/img/structure/B2359422.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2359424.png)
![3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one](/img/structure/B2359427.png)
![(4-(6-(Cyclopentyloxy)nicotinoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2359428.png)
![2-[(2-aminophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2359430.png)